Tert-butyl N-(2,3,4,5-tetrahydro-1H-3-benzazepin-5-yl)carbamate
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Overview
Description
Tert-butyl N-(2,3,4,5-tetrahydro-1H-3-benzazepin-5-yl)carbamate is a chemical compound with the molecular formula C15H22N2O2 It is a derivative of benzazepine, a bicyclic compound containing a benzene ring fused to an azepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2,3,4,5-tetrahydro-1H-3-benzazepin-5-yl)carbamate typically involves the reaction of benzazepine derivatives with tert-butyl carbamate. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate can be reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(2,3,4,5-tetrahydro-1H-3-benzazepin-5-yl)carbamate can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzazepine derivatives, while reduction could produce reduced forms of the compound. Substitution reactions can result in a variety of substituted benzazepine derivatives.
Scientific Research Applications
Tert-butyl N-(2,3,4,5-tetrahydro-1H-3-benzazepin-5-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of tert-butyl N-(2,3,4,5-tetrahydro-1H-3-benzazepin-5-yl)carbamate involves its interaction with specific molecular targets and pathways. The exact mechanism is not fully understood, but it is believed to interact with enzymes and receptors in biological systems, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)carbamate: This compound is structurally similar but contains an oxo group instead of a hydrogen atom at the 2-position.
Tert-butyl carbamate: A simpler compound that serves as a building block for more complex derivatives.
Uniqueness
Tert-butyl N-(2,3,4,5-tetrahydro-1H-3-benzazepin-5-yl)carbamate is unique due to its specific substitution pattern on the benzazepine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
tert-butyl N-(2,3,4,5-tetrahydro-1H-3-benzazepin-5-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-13-10-16-9-8-11-6-4-5-7-12(11)13/h4-7,13,16H,8-10H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUXIENZEQJOLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCCC2=CC=CC=C12 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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